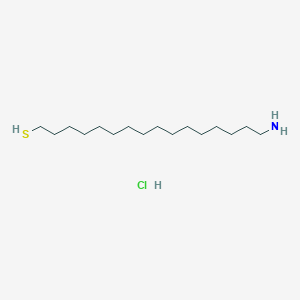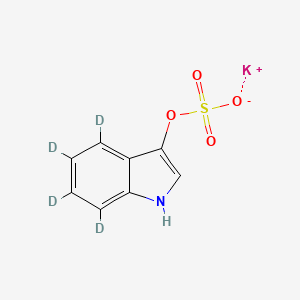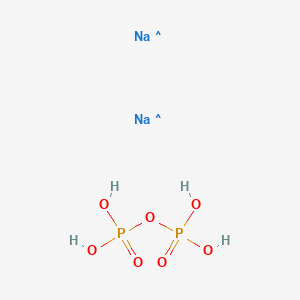
Fmoc-Ser(tBu)-OH-13C3,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Ser(tBu)-OH-13C3,15N is a specialized derivative of serine, an amino acid, used primarily in peptide synthesis. The compound is characterized by the presence of isotopic labels, specifically carbon-13 and nitrogen-15, which make it valuable for various research applications, including nuclear magnetic resonance (NMR) studies and metabolic tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ser(tBu)-OH-13C3,15N typically involves the protection of the serine hydroxyl group with a tert-butyl group and the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The isotopic labeling is introduced during the synthesis of the serine precursor. The general steps include:
Protection of the Hydroxyl Group: Serine is reacted with tert-butyl chloride in the presence of a base to form the tert-butyl ester.
Protection of the Amino Group: The amino group is protected by reacting with Fmoc chloride in the presence of a base.
Isotopic Labeling: The serine precursor is synthesized using isotopically labeled carbon and nitrogen sources
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial reactors.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to achieve high purity.
Quality Control: Rigorous testing using HPLC, NMR, and mass spectrometry to ensure the isotopic purity and chemical integrity of the product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ser(tBu)-OH-13C3,15N undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine and the tert-butyl group using trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Substitution Reactions: Introduction of various functional groups at the serine side chain
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for tert-butyl removal.
Coupling: HBTU, DIC, and DIPEA in DMF or NMP.
Substitution: Various electrophiles and nucleophiles under mild conditions.
Major Products
Peptides: Linear and cyclic peptides with serine residues.
Functionalized Serine Derivatives: Serine with various side-chain modifications.
Scientific Research Applications
Chemistry
Peptide Synthesis: Fmoc-Ser(tBu)-OH-13C3,15N is a standard building block in solid-phase peptide synthesis (SPPS).
Isotopic Labeling: Used in NMR studies to investigate peptide structures and dynamics.
Biology
Protein Engineering: Incorporation into proteins to study folding and interactions.
Metabolic Tracing: Tracking metabolic pathways in cells using isotopic labels.
Medicine
Drug Development: Synthesis of peptide-based drugs and therapeutic agents.
Biomarker Discovery: Identification of metabolic changes in disease states.
Industry
Material Science: Development of peptide-based materials with specific properties.
Nanotechnology: Creation of nanostructures using self-assembling peptides.
Mechanism of Action
The mechanism of action of Fmoc-Ser(tBu)-OH-13C3,15N is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The tert-butyl group protects the hydroxyl group, allowing selective deprotection and coupling reactions. The isotopic labels enable detailed structural and metabolic studies by providing distinct NMR signals and tracing capabilities .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ser(tBu)-OH: The non-labeled version used in standard peptide synthesis.
Fmoc-Thr(tBu)-OH: Similar structure but with threonine instead of serine.
Fmoc-Ser(psiMe,Mepro)-OH: A pseudoproline derivative used to prevent aggregation during synthesis.
Uniqueness
Fmoc-Ser(tBu)-OH-13C3,15N is unique due to its isotopic labels, which provide additional capabilities for NMR studies and metabolic tracing. This makes it particularly valuable in research settings where detailed structural and functional information is required.
Properties
Molecular Formula |
C22H25NO5 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[(2-methylpropan-2-yl)oxy](1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1/i13+1,19+1,20+1,23+1 |
InChI Key |
REITVGIIZHFVGU-FIEXIFIBSA-N |
Isomeric SMILES |
CC(C)(C)O[13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1'-Bis[(acetyloxy)](/img/structure/B12058319.png)


![(2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid](/img/structure/B12058336.png)







